molecular formula C16H17NOS B10975875 N-ethyl-2-phenyl-2-(phenylsulfanyl)acetamide

N-ethyl-2-phenyl-2-(phenylsulfanyl)acetamide

Cat. No.: B10975875
M. Wt: 271.4 g/mol
InChI Key: LZEXAXRBGRAXMT-UHFFFAOYSA-N
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Description

N-ethyl-2-phenyl-2-(phenylsulfanyl)acetamide is an organic compound with the molecular formula C16H17NOS It is characterized by the presence of an ethyl group, a phenyl group, and a phenylsulfanyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-phenyl-2-(phenylsulfanyl)acetamide typically involves the reaction of ethylamine with 2-phenyl-2-(phenylsulfanyl)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-ethyl-2-phenyl-2-(phenylsulfanyl)acetamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-ethyl-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with sulfur-containing enzymes, potentially inhibiting their activity. Additionally, the acetamide moiety can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-2-(phenylsulfanyl)acetamide
  • N-butyl-N-ethyl-2-phenyl-2-(phenylsulfanyl)acetamide
  • N-(2-ethylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide

Uniqueness

N-ethyl-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C16H17NOS

Molecular Weight

271.4 g/mol

IUPAC Name

N-ethyl-2-phenyl-2-phenylsulfanylacetamide

InChI

InChI=1S/C16H17NOS/c1-2-17-16(18)15(13-9-5-3-6-10-13)19-14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H,17,18)

InChI Key

LZEXAXRBGRAXMT-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(C1=CC=CC=C1)SC2=CC=CC=C2

Origin of Product

United States

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